molecular formula C12H12FNS B12081592 {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine

Cat. No.: B12081592
M. Wt: 221.30 g/mol
InChI Key: WJWWDKHEVOPXPV-UHFFFAOYSA-N
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Description

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine is a fluorinated arylalkylamine featuring a thiophene ring at the 4-position of the phenyl group and a methyl-substituted amine at the benzylic position. The compound’s structure combines aromatic fluorination (enhancing metabolic stability and binding affinity) with a thiophene moiety (contributing to π-π interactions in biological targets) .

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

1-(3-fluoro-4-thiophen-3-ylphenyl)-N-methylmethanamine

InChI

InChI=1S/C12H12FNS/c1-14-7-9-2-3-11(12(13)6-9)10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

WJWWDKHEVOPXPV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)C2=CSC=C2)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-fluorinated or de-thiophenated products

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations:

  • Fluorine Position : The 3-fluoro substitution in the target compound vs. 2-fluoro in may influence electronic effects and target binding.
  • Amine Group: Methylamine in the target compound vs.
  • Heterocyclic Moieties: Thiophene (target compound) vs. morpholine-oxazolidinone () alters polarity and hydrogen-bonding capacity.

Antibacterial Activity

  • The oxazolidinone-morpholine analog () is a Linezolid impurity with confirmed antimycobacterial activity, highlighting the role of fluorine and heterocycles in enhancing target affinity.
  • Thiophene-containing imidazopyridines (e.g., ) demonstrate antibacterial efficacy, suggesting the thiophene moiety in the target compound may confer similar properties.

Kinase Inhibition

  • Imidazo[4,5-b]pyridine derivatives () with fluorophenyl and piperazine groups show kinase inhibitory activity. The target compound’s fluorine and amine groups may similarly modulate kinase binding pockets.

Carcinogenicity Trends (Historical Context)

  • (1949) associates methyl-substituted aminoazo dyes with carcinogenicity inversely correlated with bound dye levels in liver tissues.

Biological Activity

Introduction

The compound {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine , with a molecular formula of C12H12FNS and a molecular weight of 221.30 g/mol, is an organic molecule characterized by its unique structural features, including a fluorinated phenyl ring, a thiophene moiety, and a methylamine functional group. These structural characteristics suggest potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structure C12H12FNS\text{Structure }\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{S}

This configuration enhances its reactivity and interaction with biological targets. The presence of fluorine can improve metabolic stability and bioavailability, which are crucial for pharmacological efficacy.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H12FNS
Molecular Weight221.30 g/mol
Fluorine SubstitutionYes
Thiophene MoietyYes

Biological Activity Overview

Preliminary studies indicate that compounds similar to {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine may exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.
  • Antibacterial and Antiparasitic Properties : Related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Plasmodium falciparum.

Case Studies on Biological Activity

  • Anticancer Studies
    • Recent research has highlighted the anticancer effects of compounds structurally related to {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine . For instance, derivatives tested against human colorectal cancer (CRC) cells showed significant cytotoxicity with IC50 values ranging from 7.1 to 11.9 μM . These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.
  • Antibacterial Activity
    • A study exploring the antibacterial properties of phenylaminonaphthoquinones indicated that certain derivatives exhibited MIC values between 3.2 and 5.7 μg/mL against S. aureus, outperforming standard antibiotics . This suggests that similar compounds could possess effective antibacterial properties.
  • Antiparasitic Activity
    • Compounds analogous to {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine have shown promising results against Plasmodium falciparum, with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine . This highlights the potential for developing new antimalarial agents based on this structural framework.

While the precise mechanisms underlying the biological activities of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine remain to be fully elucidated, several hypotheses suggest that these compounds may act through:

  • Induction of Oxidative Stress : Similar compounds have been shown to disrupt cellular membranes, leading to increased oxidative stress and cell death.
  • Inhibition of Key Enzymes : For instance, interactions with dihydroorotate dehydrogenase (DHODH), a target for antimalarial therapy, have been noted in related studies .

Comparative Analysis

The following table compares {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine with structurally similar compounds regarding their unique aspects and potential applications:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)benzylamine Lacks thiophene; contains trifluoromethyl groupLess reactive due to lack of heteroaromatic character
3-Fluoro-4-methylbenzylamine Contains a methyl group instead of thiopheneDifferent electronic properties affecting reactivity
4-Fluoro-3-(trifluoromethyl)benzylamine Positional isomer with similar reactivityDifferent steric effects due to position of substituents

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